N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is a key intermediate in the synthesis of osimertinib , an antineoplastic agent. It belongs to the class of phenylpyrimidine derivatives, known for their diverse biological activities. In scientific research, it serves as a building block for developing novel compounds with potential applications in various fields, including medicinal chemistry, chemical biology, and material science.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is a compound primarily recognized for its potential applications in cancer treatment, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) and its mutations. This compound has garnered attention due to its structural characteristics and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound is identified by the CAS number 1421372-94-2 and is often associated with various synonyms that highlight its structural components. It is available from several chemical suppliers and has been referenced in multiple patents and scientific publications, indicating its relevance in drug development contexts .
The synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-(2-chloropyrimidin-4-yl)-1-methylindole with 4-fluoro-2-methoxy-5-nitroaniline. This method allows for the formation of the desired pyrimidine structure while incorporating the necessary functional groups .
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the reaction and confirm the identity of the synthesized compound .
The molecular formula for N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is C20H16FN5O3, with a molecular weight of 393.37 g/mol. The structure features a pyrimidine ring substituted with an indole moiety and a nitrophenyl group, contributing to its biological activity.
Key structural data include:
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine can participate in various chemical reactions typical for amines and aromatic compounds. These include nucleophilic substitutions, electrophilic aromatic substitutions, and potential coupling reactions that could lead to further derivatization.
The reactivity profile indicates that this compound can be modified to enhance its pharmacological properties or to alter its selectivity towards specific targets within cancer therapy paradigms. Reaction conditions must be optimized to avoid degradation or unwanted side reactions .
The mechanism of action involves inhibition of the EGFR pathway, which is critical in cell proliferation and survival. By binding to the ATP-binding site of EGFR, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine prevents receptor activation and subsequent downstream signaling cascades that promote tumor growth.
Studies have shown that compounds targeting EGFR can effectively reduce tumor cell viability in vitro and inhibit tumor growth in vivo models. The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions between the compound and key residues in the EGFR kinase domain .
The compound is typically characterized as a solid with light yellow to yellow appearance. Its stability under various conditions makes it suitable for storage and handling in laboratory settings.
Key chemical properties include:
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is primarily utilized in scientific research focused on cancer therapeutics. Its role as an EGFR inhibitor positions it as a candidate for treating cancers associated with EGFR mutations or overexpression.
Additionally, ongoing research may explore its use in combination therapies or as part of personalized medicine approaches tailored to individual patient profiles based on genetic testing . The potential for developing derivatives with improved efficacy or reduced side effects continues to be an area of active investigation in medicinal chemistry.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7